molecular formula C10H11F2NO B12957657 2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one

2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one

Cat. No.: B12957657
M. Wt: 199.20 g/mol
InChI Key: BKHZJPNODNUASI-UHFFFAOYSA-N
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Description

2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one is a fluorinated ketamine derivative characterized by a 2,4-difluorophenyl group attached to a propan-1-one backbone with a methyl-substituted amino group. For example, 2,4-difluorophenyl isothiocyanate is a common reagent in synthesizing hydrazinecarbothioamide derivatives and 1,2,4-triazole-thiones, as seen in the preparation of structurally related compounds . Structural confirmation of such molecules typically employs ¹H-NMR, ¹³C-NMR, IR spectroscopy, and elemental analysis, with IR bands (e.g., νC=O at 1663–1682 cm⁻¹ and νC=S at 1243–1258 cm⁻¹) critical for identifying functional groups and tautomeric forms .

The 2,4-difluorophenyl moiety is pharmacologically significant, as evidenced by its role in enhancing antimicrobial and antiparasitic activities in fluoroquinolones and imidazolopiperazines . This group improves lipophilicity and metabolic stability, making it a key structural feature in drug design.

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

2-amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one

InChI

InChI=1S/C10H11F2NO/c1-10(2,13)9(14)7-4-3-6(11)5-8(7)12/h3-5H,13H2,1-2H3

InChI Key

BKHZJPNODNUASI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=C(C=C(C=C1)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluorobenzaldehyde and methylamine.

    Formation of Intermediate: The aldehyde group of 2,4-difluorobenzaldehyde reacts with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the desired amino compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) under hydrogen gas to reduce the imine intermediate.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory and Analgesic Properties
Research indicates that 2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one exhibits significant anti-inflammatory and analgesic effects. In vitro studies have demonstrated that the compound can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, animal models have shown that administration of this compound leads to a marked decrease in pain responses compared to control groups, suggesting its potential utility in pain management therapies.

Mechanism of Action
The compound's ability to modulate signaling pathways related to inflammation and pain suggests it interacts with specific receptors or enzymes involved in these processes. Further investigations are needed to elucidate the precise mechanisms through which it exerts these effects.

Enzyme Interaction Studies

Biochemical Probing
this compound has been utilized as a biochemical probe to study enzyme interactions. Notably, it has shown potential in inhibiting pancreatic α-amylase, an enzyme crucial for carbohydrate metabolism. The inhibition percentage was quantified using established methodologies, demonstrating effectiveness comparable to standard inhibitors like acarbose. This property may offer insights into its application in managing postprandial hyperglycemia.

Synthesis and Production Methods

The synthesis of this compound typically involves several steps that can be optimized for industrial production. Methods such as catalytic hydrogenation using palladium on carbon under hydrogen gas are employed to enhance efficiency. Continuous flow reactors are also utilized to improve reaction yields and streamline production processes.

Case Studies and Research Findings

Several key studies have focused on the pharmacological properties of this compound:

  • Anti-inflammatory Studies : In vitro assays demonstrated that treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.
  • Analgesic Efficacy : Animal models indicated that administration of the compound led to a marked decrease in pain responses compared to control groups.
  • Enzyme Inhibition : The compound exhibited a dose-dependent inhibition of pancreatic α-amylase, providing insights into its potential use for managing postprandial hyperglycemia.

Mechanism of Action

The mechanism by which 2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

Role of Fluorine in Bioactivity: Fluorine atoms at the 2- and 4-positions of the phenyl ring enhance electron-withdrawing effects, improving membrane permeability and resistance to oxidative metabolism . In quinolones, the 2,4-difluorophenyl group disrupts bacterial DNA gyrase more effectively than mono-fluorinated analogs, reducing MIC values by 4–8× .

Tautomerism and Stability :

  • Analogous 1,2,4-triazole-thiones exist in thione tautomeric forms, stabilized by intramolecular hydrogen bonding (νNH = 3278–3414 cm⁻¹). This tautomerism may influence the target compound’s reactivity and binding kinetics .

Synthetic Versatility: Fluorophenyl ketones like (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one serve as intermediates for heterocyclic drugs, suggesting that the target compound could be modified to generate derivatives with expanded therapeutic applications .

Biological Activity

2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H11F2NO. It features a difluorophenyl group linked to a 2-amino-2-methylpropan-1-one backbone. This unique structure contributes to its distinct chemical properties and biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The presence of two fluorine atoms at the 2 and 4 positions of the phenyl ring enhances the compound's lipophilicity and reactivity, influencing its interaction with biological targets. The compound's structure can be summarized as follows:

PropertyValue
Molecular Weight201.20 g/mol
Boiling Point281.2 ± 350 °C
SolubilityVaries based on solvent; generally soluble in organic solvents

Enzyme Interaction

Research indicates that this compound serves as a biochemical probe in enzyme studies. It has shown potential as an inhibitor for various enzymes, particularly those involved in inflammatory processes. Its ability to modulate signaling pathways related to inflammation suggests therapeutic applications in conditions such as arthritis and other inflammatory diseases.

Anti-inflammatory and Analgesic Properties

Preliminary studies have suggested that this compound may possess anti-inflammatory and analgesic properties. In vitro assays have indicated that it could inhibit pro-inflammatory cytokines, thereby reducing pain and inflammation. Further research is needed to elucidate the exact mechanisms of action and the specific targets involved.

Antimicrobial and Anticancer Activity

Emerging data suggest that this compound may exhibit antimicrobial and anticancer properties. It has been investigated for its potential use in drug development aimed at treating various cancers, highlighting its role as a building block for more complex therapeutic agents .

Case Studies

Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound:

  • BACE1 Inhibition : A study demonstrated that similar compounds with difluoromethyl groups showed significant inhibition of BACE1, an enzyme implicated in Alzheimer's disease. The structure-activity relationship (SAR) indicated that modifications at specific positions could enhance potency against this target .
    CompoundBACE1 IC50 (μM)Remarks
    Compound A0.078Strong inhibitor
    Compound B0.228Moderate inhibitor
  • Anti-Trypanosomal Activity : Another study focused on compounds related to this compound for their activity against Trypanosoma brucei. The results indicated that modifications could significantly improve selectivity and potency against the parasite while maintaining low toxicity to mammalian cells .

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, its molecular weight and chemical structure suggest favorable absorption characteristics. Predicted parameters include:

ParameterValue
Predicted Blood-Brain Barrier PenetrationYes
Hepatic Clearance (mL/min/kg)To be determined

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